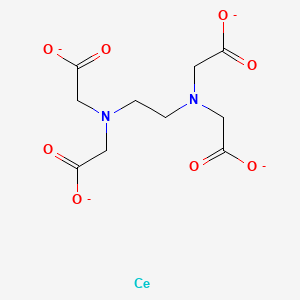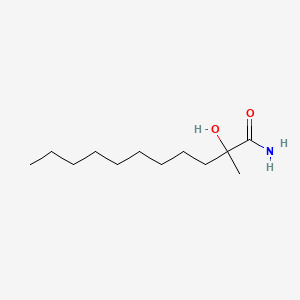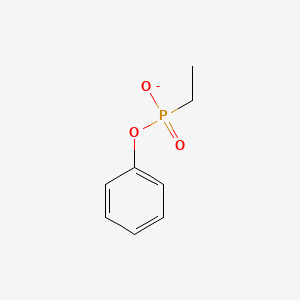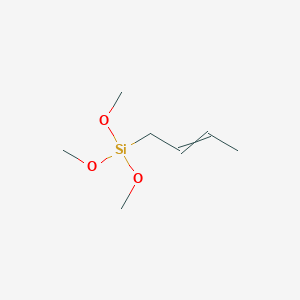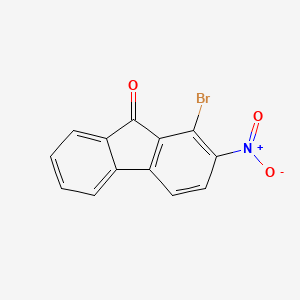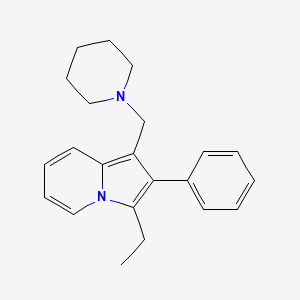
3-Ethyl-2-phenyl-1-(piperidin-1-ylmethyl)indolizine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-2-phenyl-1-(piperidin-1-ylmethyl)indolizine is a complex organic compound belonging to the indolizine family.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-phenyl-1-(piperidin-1-ylmethyl)indolizine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-phenylacetonitrile with ethyl bromide in the presence of a base to form 3-ethyl-2-phenylacetonitrile. This intermediate is then subjected to cyclization with piperidine under acidic conditions to yield the desired indolizine compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
3-Ethyl-2-phenyl-1-(piperidin-1-ylmethyl)indolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halides, hydroxyl derivatives.
科学的研究の応用
3-Ethyl-2-phenyl-1-(piperidin-1-ylmethyl)indolizine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes
作用機序
The mechanism of action of 3-Ethyl-2-phenyl-1-(piperidin-1-ylmethyl)indolizine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt the cell membrane of microbes, leading to their death .
類似化合物との比較
Similar Compounds
2-Phenylindolizine: Lacks the ethyl and piperidinylmethyl groups, resulting in different chemical and biological properties.
3-Methyl-2-phenylindolizine: Similar structure but with a methyl group instead of an ethyl group, leading to variations in reactivity and applications.
1-(Piperidin-1-ylmethyl)indolizine: Lacks the ethyl and phenyl groups, affecting its overall properties and uses.
Uniqueness
3-Ethyl-2-phenyl-1-(piperidin-1-ylmethyl)indolizine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the piperidinylmethyl group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
特性
CAS番号 |
14150-45-9 |
|---|---|
分子式 |
C22H26N2 |
分子量 |
318.5 g/mol |
IUPAC名 |
3-ethyl-2-phenyl-1-(piperidin-1-ylmethyl)indolizine |
InChI |
InChI=1S/C22H26N2/c1-2-20-22(18-11-5-3-6-12-18)19(17-23-14-8-4-9-15-23)21-13-7-10-16-24(20)21/h3,5-7,10-13,16H,2,4,8-9,14-15,17H2,1H3 |
InChIキー |
YEQQGSBQMJDKAE-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=C2N1C=CC=C2)CN3CCCCC3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


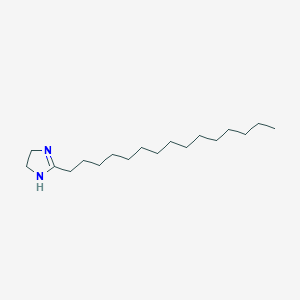
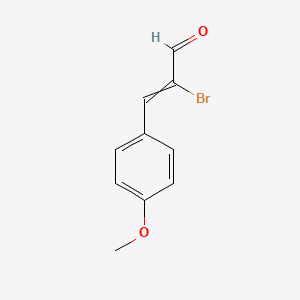
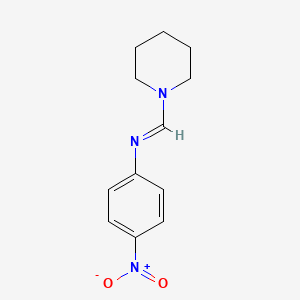

![2-Methyl-3-[2-methyl-5-(propan-2-yl)phenyl]propanal](/img/structure/B14711855.png)
